molecular formula C10H16O2 B14242536 8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene CAS No. 391612-66-1

8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene

Cat. No.: B14242536
CAS No.: 391612-66-1
M. Wt: 168.23 g/mol
InChI Key: OXZBKLVPNCFJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene: is a chemical compound with the molecular formula C10H16O2. It is a member of the spiroketal family, characterized by a spiro-connected dioxaspirodecane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene can be compared with other similar compounds, such as:

    8,8-Dimethyl-1,4-dioxaspiro[4.5]decane: Similar spiroketal structure but different functional groups.

    7,9-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the double bond present in this compound.

    8,8-Dimethyl-1,4-dioxaspiro[4.5]dec-6-ene: Different position of the double bond

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

CAS No.

391612-66-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

8,8-dimethyl-7,9-dioxaspiro[4.5]dec-2-ene

InChI

InChI=1S/C10H16O2/c1-9(2)11-7-10(8-12-9)5-3-4-6-10/h3-4H,5-8H2,1-2H3

InChI Key

OXZBKLVPNCFJJK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CC=CC2)CO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.